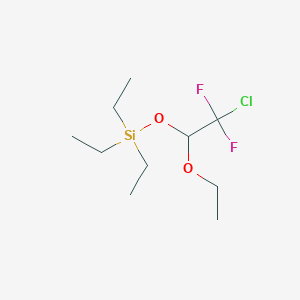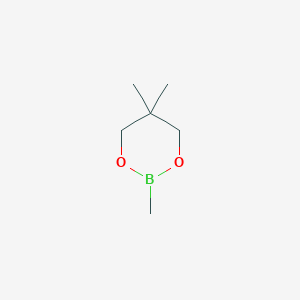
2,5,5-Trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,5,5-Trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of boronic acid with 2,2,4-trimethyl-1,3-pentanediol, which results in the formation of the dioxaborinane ring . The reaction is usually carried out in the presence of a dehydrating agent such as toluene or xylene, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
2,5,5-Trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: It can undergo substitution reactions with nucleophiles to form new boron-containing compounds.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, forming organoboron compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5,5-Trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and ceramics.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, for example, the boron atom coordinates with the alkene or alkyne, leading to the formation of a boronate ester .
Comparison with Similar Compounds
2,5,5-Trimethyl-1,3,2-dioxaborinane can be compared with other boron-containing heterocycles such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but with a phenyl group instead of a trimethyl group.
Bis(neopentyl glycolato)diboron: A dimeric boron compound used in similar applications.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for a wide range of applications in both research and industry.
Properties
Molecular Formula |
C6H13BO2 |
|---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-8-7(3)9-5-6/h4-5H2,1-3H3 |
InChI Key |
ASRDINLIZIEEFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


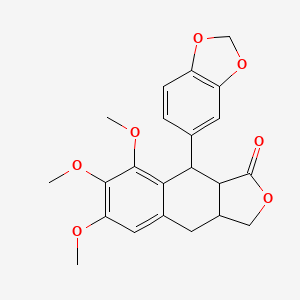
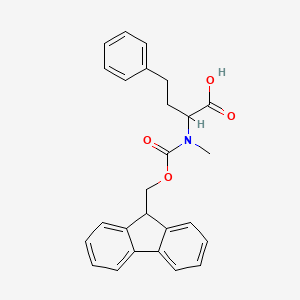
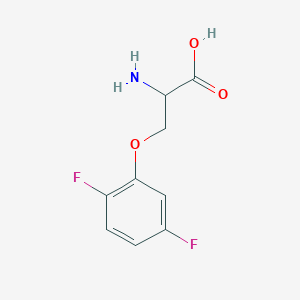
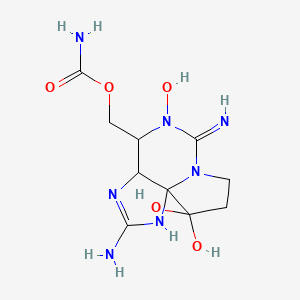
![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)
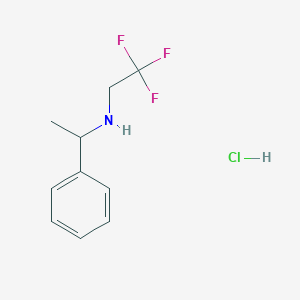
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)
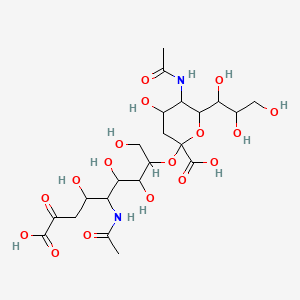

![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
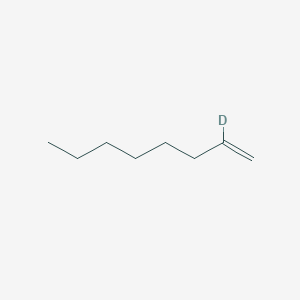
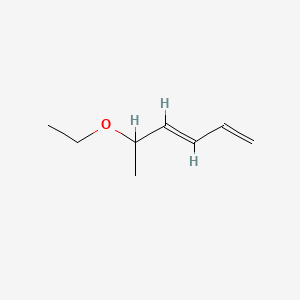
![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid](/img/structure/B12306260.png)
